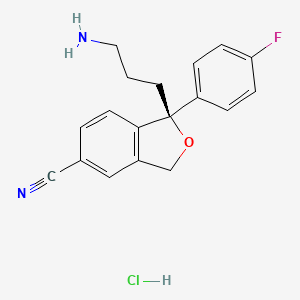![molecular formula C7H15NO2 B13723616 (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral amine compound featuring a dioxane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine typically involves the reaction of ®-glycidol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine: The enantiomer of the compound with similar chemical properties but different biological activities.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-ethylamine: A structurally similar compound with an ethyl group instead of a methyl group.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-propylamine: Another analog with a propyl group.
Uniqueness
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
JVACWTVDJZDLLF-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(OCC[C@@H](O1)CN)C |
Kanonische SMILES |
CC1(OCCC(O1)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


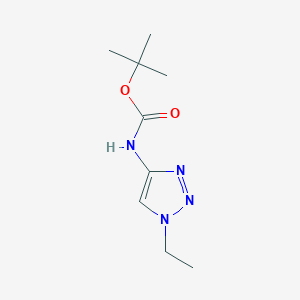
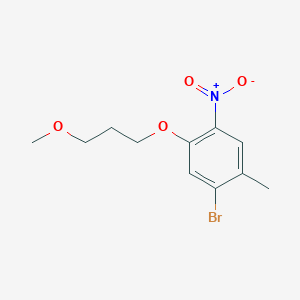
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
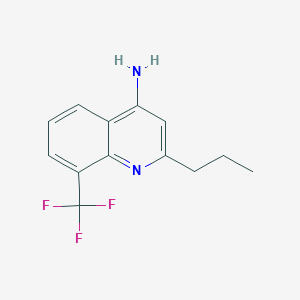
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

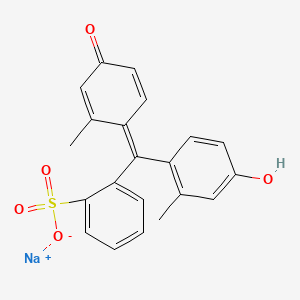
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
